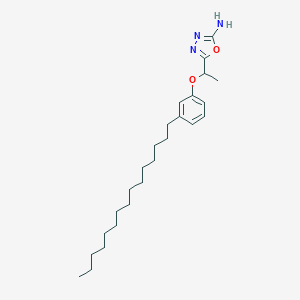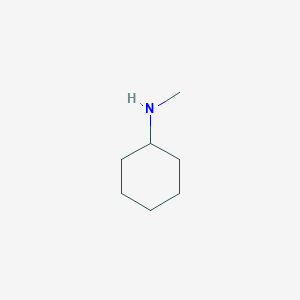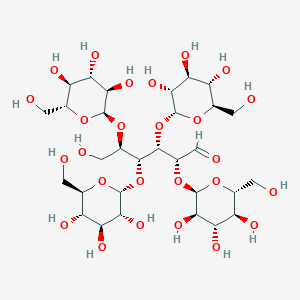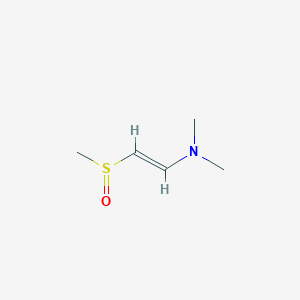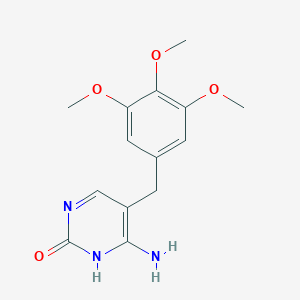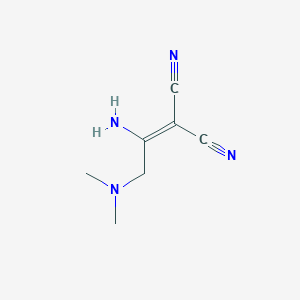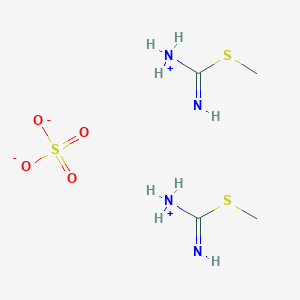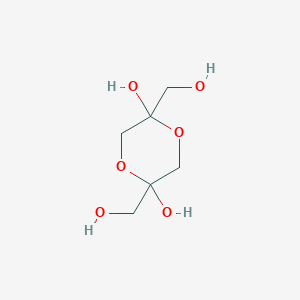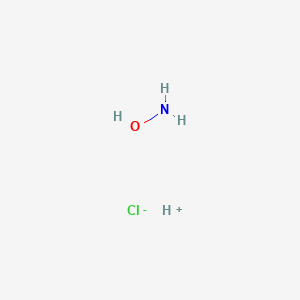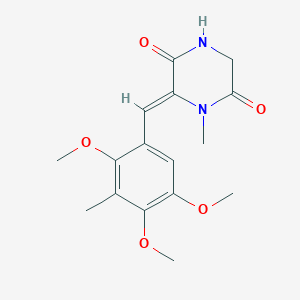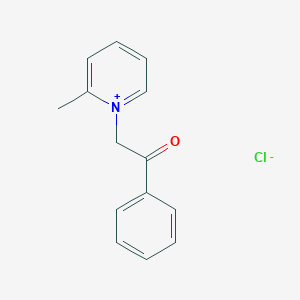
2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride, also known as MPEC, is a chemical compound that has gained attention in the scientific community due to its potential use in research applications. MPEC is a derivative of pyridine and is commonly used as a reagent in organic synthesis.
Mechanism Of Action
The mechanism of action of 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride is not well understood. However, it is believed to act as a Lewis acid catalyst in various reactions. 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride has been shown to be an effective catalyst in the synthesis of heterocyclic compounds and in the formation of chiral compounds.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride. However, it is believed to be relatively non-toxic and has low acute toxicity. 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride has not been shown to have any significant effects on the central nervous system or cardiovascular system.
Advantages And Limitations For Lab Experiments
2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain. 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride is also stable under normal laboratory conditions and can be stored for extended periods. However, there are limitations to its use. 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride is not very soluble in water, which can make it difficult to use in certain reactions. It also has limited stability in acidic or basic conditions.
Future Directions
There are several future directions for the use of 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride in scientific research. One potential area of research is the synthesis of new heterocyclic compounds for use in pharmaceuticals. 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride could also be used in the synthesis of new chiral compounds for use in drug development. Additionally, further research could be conducted on the mechanism of action of 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride to better understand its catalytic properties.
Conclusion
In conclusion, 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride is a chemical compound that has potential use in scientific research as a reagent in organic synthesis. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride could lead to the development of new compounds for use in pharmaceuticals and other applications.
Synthesis Methods
The synthesis of 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride involves the reaction of 2-methylpyridine with benzoyl chloride in the presence of a Lewis acid catalyst. The reaction proceeds through an acylation mechanism, resulting in the formation of 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride. The purity of the compound can be increased through recrystallization.
Scientific Research Applications
2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride has been found to have potential use in scientific research as a reagent in organic synthesis. It is commonly used in the synthesis of heterocyclic compounds and has been shown to be an effective catalyst in various reactions. 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride has also been used in the synthesis of chiral compounds, which have potential use in pharmaceuticals.
properties
CAS RN |
115260-54-3 |
|---|---|
Product Name |
2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride |
Molecular Formula |
C14H14ClNO |
Molecular Weight |
247.72 g/mol |
IUPAC Name |
2-(2-methylpyridin-1-ium-1-yl)-1-phenylethanone;chloride |
InChI |
InChI=1S/C14H14NO.ClH/c1-12-7-5-6-10-15(12)11-14(16)13-8-3-2-4-9-13;/h2-10H,11H2,1H3;1H/q+1;/p-1 |
InChI Key |
PMMCMSABBCBROB-UHFFFAOYSA-M |
SMILES |
CC1=CC=CC=[N+]1CC(=O)C2=CC=CC=C2.[Cl-] |
Canonical SMILES |
CC1=CC=CC=[N+]1CC(=O)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




